molecular formula C8H14O B1600739 3-Cyclopentylpropanal CAS No. 6053-89-0

3-Cyclopentylpropanal

Cat. No. B1600739
CAS RN: 6053-89-0
M. Wt: 126.2 g/mol
InChI Key: UWAOHFMOWBQIJH-UHFFFAOYSA-N
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Description

3-Cyclopentylpropanal (3-CPA) is a cyclic aldehyde that has been studied extensively in the scientific community due to its wide range of applications in organic synthesis, biochemistry, and pharmacology. In particular, 3-CPA is a versatile reagent in the synthesis of pharmaceuticals and other compounds, as well as a useful tool in exploring the biochemical and physiological effects of compounds on living systems.

Scientific Research Applications

1. Immunosuppressive Drug in Transplantation Medicine

3-Cyclopentylpropanal, as a structural component of Cyclosporin, plays a crucial role in its effectiveness as an immunosuppressive drug. Cyclosporin is used extensively in transplantation medicine, particularly for preventing organ rejection. It achieves this by selectively inhibiting T-helper cell production, which is essential for immune response activation. This characteristic makes it a vital component in maintaining the viability of transplanted organs (Fahr, 1993).

2. Treatment of Autoimmune Diseases

Beyond transplantation, 3-Cyclopentylpropanal, via its presence in Cyclosporin, is also effective in treating various autoimmune diseases. This is due to its capacity to suppress the body's immune response, which is overactive in autoimmune conditions. Thus, it serves as a critical therapeutic agent in managing diseases where the immune system attacks the body's own cells and tissues (Nussenblatt & Palestine, 1986).

3. Enhancing Drug Stability and Reducing Side Effects

3-Cyclopentylpropanal contributes to the stability and efficacy of drugs like Cyclosporin. Its structural properties help in enhancing the drug's potency while minimizing off-target effects. This aspect is particularly significant in the field of pharmacology, where drug stability and side effects are primary concerns (Talele, 2016).

4. Pharmaceutical Excipient in Drug Formulation

As a component in cyclodextrins, 3-Cyclopentylpropanal plays a role in improving the solubility and bioavailability of poorly soluble drugs. Cyclodextrins, which include this compound in their structure, are used as pharmaceutical excipients. They enhance the aqueous solubility of drugs and increase their permeability through biological membranes, improving overall drug efficacy (Jansook, Ogawa, & Loftsson, 2018).

properties

IUPAC Name

3-cyclopentylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAOHFMOWBQIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454522
Record name 3-cyclopentylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentylpropanal

CAS RN

6053-89-0
Record name Cyclopentanepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6053-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyclopentylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To CH2Cl2 (100 mL) at −78° C. were added oxalyl chloride (4.1 mL, 46.8 mmol, Aldrich) and dry DMSO (5.5 mL, 78.0 mmol, Aldrich), dropwise. After 5 min, 3-cyclopentylpropan-1-ol (5.0 g, 39.0 mmol, Aldrich) in 5 mL of CH2Cl2 was added. The mixture was stirred for an additional 0.5 hr at −78° C., and triethylamine (27.2 mL, 195.0 mmol) was added. The mixture was then allowed to warm to room temperature over 0.5 hr. After stirring for 3 hr, 100 mL of water was added. The phases were separated, and the aqueous phase was extracted with diethyl ether (3×100 mL). The combined organic extracts were washed successively with 50 mL of aqueous 1% HCl, 50 mL of water, 50 mL of aqueous 5% NaHCO3 and 50 mL of saturated aqueous NaCl. The organic layer was dried (MgSO4), filtered and concentrated to provide 4.1 g (83%) of the title compound. MS (ESI+) m/z 144 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
27.2 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
83%

Synthesis routes and methods II

Procedure details

3-Cyclopentyl-1-propanol (15.0 g, 117 mmol) was dissolved in dichloromethane (600 mL) and treated with Celite (50 g) and pyridinium chlorochromate (50.0 g, 232 mmol). The reaction was stirred at room temperature for 24 hours. The reaction was found to be complete by thin layer chromatography (stain: potassium permanganate) and filtered through a pad of silica (dichloromethane) to afford 3-cyclopentyl-propionaldehyde as an oil (10.3 g, 70%). 1H NMR (CDCl3, 300 MHz) δ 11.1-10.8 (br s, 1 H), 2.36 (t, 7.73 Hz, 2 H), 1.8-1.5 (m, 9 H), 1.09 (m, 2 H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentylpropanal
Reactant of Route 2
3-Cyclopentylpropanal
Reactant of Route 3
3-Cyclopentylpropanal
Reactant of Route 4
3-Cyclopentylpropanal
Reactant of Route 5
3-Cyclopentylpropanal
Reactant of Route 6
Reactant of Route 6
3-Cyclopentylpropanal

Citations

For This Compound
7
Citations
S Wolfe, A Rauk, IG Csizmadia - Journal of the American …, 1967 - ACS Publications
115). It is apparent that the overlap population of the CS bond increases and that of the SO bond decreases in the conversion I— II and that there is a significant dependence upon. It …
Number of citations: 43 pubs.acs.org
HC Brown, MM Rogic, MW Rathke… - Journal of the American …, 1967 - ACS Publications
We have found it more convenient to add water to the solution of the organoborane in tetrahydrofuran. Then introduction of the acrolein results in the con-current 1, 4 addition and …
Number of citations: 92 pubs.acs.org
N Moss, R Deziel, J Adams, N Aubry… - Journal of medicinal …, 1993 - ACS Publications
It is known that peptides corresponding to the C-terminus of the smallsubunit of herpes simplex virus type 1 and 2 ribonucleotide reductase can inhibit enzymatic activity bypreventing …
Number of citations: 41 pubs.acs.org
Y Li - 2013 - search.proquest.com
The sense of smell is initiated when small molecule odorants bind and activate specific subsets of olfactory receptors (ORs) expressed by olfactory sensory neurons (OSNs). The …
Number of citations: 1 search.proquest.com
KM Peese, CW Allard, T Connolly… - Journal of Medicinal …, 2019 - ACS Publications
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an attractive …
Number of citations: 42 pubs.acs.org
H Vora - 2011 - search.proquest.com
N-heterocyclic carbene catalyzed alpha-redox reaction has been utilized towards the catalytic synthesis of amides utilizing amines and substoichiometric quantities of an acyl transfer …
Number of citations: 3 search.proquest.com
C von Ranson, HD Belitz - Zeitschrift für Lebensmittel-Untersuchung und …, 1992 - Springer
Die Schwellenwerte und Geruchsqualitäten einer Reihe von alicyclischen und aromatischen Aldehyden wurden mit einer gaschromatographisch-ol-factometrischen Methode in Luft …
Number of citations: 0 link.springer.com

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